Koenidine

Antimalarial Drug Discovery Natural Product Pharmacology

Researchers often face assay variability when substituting pyranocarbazole alkaloids due to unverified purity or structural mismatches. Koenidine (CAS 24123-92-0), supplied as a certified reference standard, resolves this with quantifiable benchmarks. - Certified chromatographic purity (≥95% HPLC) ensures lot-to-lot reproducibility for analytical method validation. - Documented dual-strain antimalarial IC50 values (63.07 ng/mL D6; 54.19 ng/mL W2) serve as validated assay controls. - 2.7-fold higher oral bioavailability vs. koenimbine ensures reliable systemic exposure in in vivo antidiabetic studies. - Available in research-grade quantities with ambient/blue ice global shipping for uninterrupted workflow progression.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 24123-92-0
Cat. No. B1220425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKoenidine
CAS24123-92-0
Synonymskoenidine
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)OC
InChIInChI=1S/C20H21NO3/c1-11-8-14-13-9-16(22-4)17(23-5)10-15(13)21-18(14)12-6-7-20(2,3)24-19(11)12/h6-10,21H,1-5H3
InChIKeyIUZVYLWUISSZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Koenidine Reference Standard Overview


Koenidine (also referred to as Koenigicine, Koenimbidine; CAS 24123-92-0) is a naturally occurring pyranocarbazole alkaloid primarily isolated from Murraya koenigii (curry leaf) and Alysicarpus ovalifolius [1]. It belongs to the carbazole class of organic compounds, characterized by a three-ring system containing a pyrrole ring fused on either side to a benzene ring [2]. With a molecular formula of C20H21NO3 and a molecular weight of 323.39 g/mol, Koenidine is commercially available as a phyproof® reference substance with certified chromatographic purity (≥95.0% by HPLC) for research applications . The compound exhibits characteristic UV absorption maxima at 239 and 361 nm in ethanol [3] and demonstrates a calculated LogP of approximately 4.6 and a topological polar surface area (TPSA) of 43.5 Ų [4].

1
Natural product analytical reference standard
Certified chromatographic purity for HPLC method validation and qNMR quantitation of carbazole alkaloids
2
Antimicrobial screening context
May support antiplasmodial screening programs requiring multi-strain comparator compounds
3
Insulin signaling assay context
Reported GLUT4 translocation probe via AKT-dependent pathway in L6-GLUT4myc myotubes
4
Synthetic methodology benchmark
Validated HDDA-enabled carbazolyne route supports analog development and isotopic labeling studies

Koenidine Substitution Risks


Despite structural similarities among pyranocarbazole alkaloids isolated from Murraya koenigii—including mahanimbine, koenimbine, girinimbine, and mahanine—these compounds exhibit markedly divergent pharmacological profiles that preclude generic substitution [1]. Even minor variations in the substitution pattern of the pyranocarbazole core (e.g., the presence of methoxy groups at the 8,9-positions in Koenidine versus alternative oxygenation patterns in koenimbine) translate into quantifiable differences in target engagement, metabolic stability, and in vivo efficacy . For instance, direct pharmacokinetic comparisons demonstrate that Koenidine exhibits 2.7-fold higher oral bioavailability than its close structural analog koenimbine, a difference that fundamentally alters its suitability for in vivo studies [2]. Furthermore, Koenidine has been specifically identified as a metabolically stable antidiabetic lead with demonstrated GLUT4 translocation activity mediated via the AKT-dependent signaling pathway, whereas other in-class alkaloids show distinct activity profiles against different therapeutic targets [3]. Substituting Koenidine with an alternative carbazole alkaloid without verifying these compound-specific parameters introduces uncontrolled variables that jeopardize assay reproducibility and invalidate cross-study comparisons.

!
Structural analogs may not transfer. Koenimbine and other pyranocarbazole alkaloids share the core scaffold but differ in oxygenation patterns, which can alter target engagement and exposure profiles.
!
Oral exposure context may differ. Reported bioavailability rank among tested carbazole alkaloids is compound-specific; koenimbine or mahanimbine may not reproduce Koenidine's exposure-model profile.
!
Metabolic stability context may vary. GLUT4 translocation activity and AKT-pathway response are specific to Koenidine among tested compounds and may not be present in close structural analogs.

Koenidine Head-to-Head Evidence


Antimalarial Potency Against Multi-Drug Resistant P. falciparum

In a direct head-to-head comparison, Koenidine (compound 3) demonstrated potent activity against both chloroquine-sensitive (D6) and multi-drug resistant (W2) strains of Plasmodium falciparum, with IC50 values of 63.07 ± 0.01 ng/mL and 54.19 ± 0.04 ng/mL, respectively [1]. Notably, Koenidine exhibited activity against the multi-drug resistant W2 strain with a lower IC50 (54.19 ng/mL) compared to the chloroquine-sensitive D6 strain (63.07 ng/mL), suggesting a lack of cross-resistance with chloroquine and potential utility against resistant malaria [2]. The same study isolated and evaluated the structurally related analog koenimbine (compound 2), providing an in-class comparator.

Antimalarial IC50
Reported
D6: 63.07 ng/mL
W2: 54.19 ng/mL
Multi-drug resistant W2 strain
Supports antimicrobial screening context against chloroquine-sensitive and resistant P. falciparum strains
In vitro assay; cross-resistance interpretation requires strain-specific review
Antimalarial Drug Discovery Natural Product Pharmacology

Oral Bioavailability vs. Koenimbine

In a direct comparative pharmacokinetic study of isolated carbazole alkaloids, Koenidine (compound 4) demonstrated 2.7 times higher oral bioavailability than its close structural analog koenimbine (compound 2) [1]. This quantitative difference was established through in vivo pharmacokinetic studies that clearly showed Koenidine's superior systemic exposure following oral administration. The study further demonstrated that this bioavailability advantage translated directly into superior in vivo efficacy in a rodent type 2 diabetes model (leptin receptor-deficient db/db mice), where Koenidine produced a considerable reduction in postprandial blood glucose profile with improved insulin sensitivity [2].

Oral Exposure vs Koenimbine
Head-to-head
Koenidine: higher exposure
vs koenimbine (compound 2)
Reported 2.7-fold relative difference
Supports formulation-exposure review for oral in vivo research models
In vivo rodent PK study; exposure-model context
Pharmacokinetics Drug Metabolism In Vivo Efficacy ADME

Metabolic Stability & GLUT4 Translocation Activity

Koenidine was specifically identified as a metabolically stable antidiabetic compound when evaluated in a rodent type 2 diabetes model using leptin receptor-deficient db/db mice [1]. The compound's mechanism was traced to GLUT4 translocation mediated by the AKT-dependent signaling pathway in L6-GLUT4myc myotubes [2]. This pathway-specific activity, combined with documented metabolic stability, distinguishes Koenidine from other carbazole alkaloids that may lack this particular combination of target engagement and pharmacokinetic durability. The study's biological investigations progressed from preliminary in vitro evaluation of glucose uptake and GLUT4 translocation in L6-GLUT4myc myotubes, through to in vivo efficacy studies in streptozotocin-induced diabetic rats and db/db mice [3].

GLUT4 Translocation
Reported
AKT-dependent pathway
L6-GLUT4myc myotubes in vitro
db/db mouse model
Supports insulin signaling assay context and metabolic stability endpoint review
Identified as metabolically stable among tested carbazole alkaloids; model-response context
Diabetes Insulin Resistance GLUT4 Translocation Metabolic Disease

HDDA-Enabled Total Synthesis

A robust synthetic route for Koenidine has been established using hexadehydro-Diels-Alder (HDDA)-enabled carbazolyne chemistry, enabling single-step de novo construction of the pyranocarbazole core [1]. This methodology allows the creation of highly substituted benzenoids and has been successfully applied to the synthesis of both mahanimbine and Koenidine [2]. The HDDA-enabled synthesis proceeds through trapping of the intermediate carbazolyne with a conjugated enal, followed by formal [2+2] cycloaddition, 4π-electrocyclic ring opening, and 6π-electrocyclic ring-closing events [3]. Additionally, an alternative palladium(II)-catalyzed oxidative cyclization route has been reported, confirming the compound's synthetic accessibility through multiple validated pathways .

Synthetic Route
Supporting evidence
HDDA-enabled carbazolyne
Plus Pd(II)-catalyzed oxidative cyclization
Supports synthetic accessibility review and batch-consistency evaluation for long-term studies
Multiple validated routes; data to verify for specific laboratory conditions
Synthetic Chemistry Natural Product Synthesis Methodology Development

Koenidine Application Scenarios


Antimalarial Screening: Multi-Drug Resistant Strains

Koenidine is optimally deployed as a reference standard or positive control in antimalarial screening assays that specifically require activity against both chloroquine-sensitive (D6) and multi-drug resistant (W2) Plasmodium falciparum strains. The compound's documented IC50 values of 63.07 ± 0.01 ng/mL (D6) and 54.19 ± 0.04 ng/mL (W2) provide a quantifiable benchmark for assay validation and compound ranking [1]. Researchers investigating chloroquine-resistance bypass mechanisms or screening natural product libraries for antiplasmodial activity should prioritize Koenidine over analogs lacking dual-strain validation data.

Type 2 Diabetes & Insulin Resistance Studies

Koenidine is particularly well-suited for in vivo studies of insulin resistance and type 2 diabetes, where its 2.7-fold bioavailability advantage over koenimbine translates into reliable systemic exposure and reproducible pharmacodynamic effects [2]. The compound's demonstrated ability to reduce postprandial blood glucose and improve insulin sensitivity in db/db mice, coupled with its validated mechanism of GLUT4 translocation via the AKT-dependent signaling pathway, makes it an ideal tool compound for investigating insulin signaling cascades and screening for insulin sensitizers [3].

Analytical Reference Standard & Method Development

With characteristic UV absorption maxima at 239 and 361 nm in ethanol [4] and established chromatographic purity standards (≥95.0% by HPLC), Koenidine serves as an optimal analytical reference standard for method development in natural product chemistry. Applications include HPLC method validation, qNMR quantitation of carbazole alkaloids in Murraya koenigii extracts, and as a retention time marker for pyranocarbazole alkaloid profiling [5]. Procurement of certified reference material ensures traceability and reproducibility in analytical workflows.

Synthetic Methodology: Pyranocarbazole Core

For synthetic organic chemistry laboratories developing new methodologies for polycyclic heteroaromatic compound synthesis, Koenidine represents a validated target compound with established synthetic routes via HDDA-enabled carbazolyne chemistry [6]. The availability of published synthetic procedures enables researchers to benchmark new synthetic methodologies against a compound with documented spectral data and known physicochemical properties (melting point: 248-250°C; LogP: 4.5) .

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial screening context
Strain-panel endpoint review; cross-resistance interpretation
Insulin signaling pathway studies
GLUT4 translocation assay context
AKT-pathway response and metabolic stability review
Analytical reference standard workflow
Chromatographic purity and UV profile
HPLC method validation; qNMR quantitation review
Synthetic methodology development
HDDA-enabled pyranocarbazole route
Benchmarking new synthetic methods; analog and labeling studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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